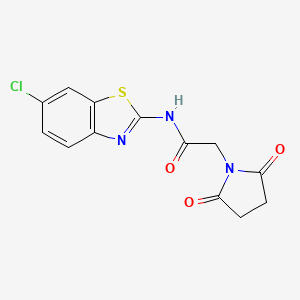

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a benzothiazole derivative featuring a chloro substituent at the 6-position of the benzothiazole ring and a 2,5-dioxopyrrolidinyl group linked via an acetamide moiety. Benzothiazole derivatives are widely recognized for their biological relevance, including antimicrobial, anticancer, and receptor-modulating activities .

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3S/c14-7-1-2-8-9(5-7)21-13(15-8)16-10(18)6-17-11(19)3-4-12(17)20/h1-2,5H,3-4,6H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMVNAPWVDBLDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

Chlorination: The benzothiazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

Acylation: The chlorinated benzothiazole is acylated with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents; low to moderate temperatures.

Substitution: Amines, thiols; polar aprotic solvents; room temperature to moderate heating.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied as a potential lead compound for the development of new therapeutic agents.

Agriculture: Benzothiazole derivatives, including this compound, have shown potential as agrochemicals with herbicidal and fungicidal activities.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by:

Inhibition of Enzymes: The compound can inhibit key enzymes involved in various biological processes, such as DNA synthesis, cell division, and inflammation.

Interaction with Receptors: It may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The table below summarizes structural analogs and their distinguishing features:

Benzothiazole Substituents

- 6-Trifluoromethyl () : Introduces strong electron-withdrawing effects and increased steric bulk, which may enhance target binding but reduce solubility .

- 6-Methoxy () : Electron-donating group may reduce metabolic stability but improve solubility through polar interactions .

Acetamide Side Chain Modifications

- 2,5-Dioxopyrrolidinyl (Target Compound, Z11, ): This group is a cyclic imide capable of hydrogen bonding and π-stacking interactions. In Z11, it is linked to a benzamide (vs.

- Adamantyl () : A bulky, lipophilic group that may enhance hydrophobic interactions but limit solubility. The target’s dioxopyrrolidinyl group offers more polar functionality .

- Phenyl/Aryl () : Simple aromatic groups provide planar π-systems for stacking but lack the hydrogen-bonding capacity of dioxopyrrolidinyl .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the benzothiazole moiety contributes to its pharmacological properties. The compound's structure can be represented as follows:

Target Enzymes and Pathways

Research indicates that this compound interacts with specific biological targets, particularly enzymes involved in metabolic pathways. One notable target is DprE1 (decaprenylphosphoryl--ribose 2'-oxidase), which plays a crucial role in the biosynthesis of mycobacterial cell walls. Inhibition of DprE1 leads to the disruption of cell wall synthesis in Mycobacterium tuberculosis, showcasing its potential as an anti-tubercular agent.

Biochemical Pathways Affected

The compound has been shown to influence several biochemical pathways:

- Prostaglandin Biosynthesis : It affects the production of prostaglandins derived from arachidonic acid, which are important mediators in inflammation and immunity.

- Cell Cycle Regulation : Preliminary studies suggest that it may interfere with cell cycle progression in cancer cells, although further research is needed to elucidate this effect.

Antimicrobial Activity

This compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, particularly focusing on Mycobacterium tuberculosis. The compound's effectiveness against this pathogen highlights its potential as a therapeutic agent in treating tuberculosis.

Anticancer Potential

In addition to its antibacterial properties, there is emerging evidence supporting its anticancer activity. Studies have indicated that derivatives of benzothiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve modulation of apoptotic pathways and cell cycle arrest.

Case Study: Antitubercular Activity

In a recent study assessing the antitubercular activity of various benzothiazole derivatives, this compound was identified as one of the most potent inhibitors of Mycobacterium tuberculosis growth. The study utilized both in vitro assays and molecular docking studies to confirm the binding affinity of the compound to DprE1 .

Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 6-chloro-1,3-benzothiazol-2-amine with activated derivatives of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (e.g., imidazole intermediates) under reflux in chloroform or DMF. Intermediates are characterized using IR spectroscopy (amide C=O stretch at ~1668 cm⁻¹), ¹H/¹³C NMR (e.g., benzothiazole aromatic protons at δ 7.0–7.7 ppm), and mass spectrometry (molecular ion peaks) .

Q. Which spectroscopic and crystallographic methods confirm the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group with N–H⋯N and C–H⋯O interactions) .

- NMR/IR : Confirm functional groups (e.g., amide NH at ~3178 cm⁻¹ in IR; methoxy/chloro substituents in ¹H NMR) .

- Elemental analysis : Validate stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial screening : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Carbonic anhydrase isoform assays (e.g., CA II, XII inhibition via stopped-flow CO₂ hydration) .

Advanced Research Questions

Q. How can low yields (<25%) in the coupling reaction be addressed during synthesis?

- Methodological Answer :

- Optimize solvent polarity : Replace chloroform with DMF to enhance nucleophilicity of intermediates .

- Catalytic additives : Use N-hydroxysuccinimide (NHS) or N,N-diisopropylethylamine (DIPEA) to stabilize reactive intermediates .

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

Q. How to analyze structure-activity relationships (SAR) for its bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified benzothiazole (e.g., 6-fluoro, 6-methyl) or dioxopyrrolidine groups.

- Docking studies : Map interactions with target proteins (e.g., carbonic anhydrase active sites) using AutoDock Vina .

- Bioisosteric replacement : Replace the dioxopyrrolidine moiety with succinimide or maleimide to assess potency changes .

Q. How to resolve contradictions in reported bioactivity data (e.g., moderate vs. high inhibition)?

- Methodological Answer :

- Assay standardization : Control pH, temperature, and cofactor concentrations (e.g., Zn²⁺ for metalloenzymes) .

- Purity validation : Use HPLC-MS to rule out impurities (e.g., column: C18, gradient: 5–95% acetonitrile/0.1% formic acid) .

- Orthogonal assays : Compare enzyme inhibition with cellular assays (e.g., cytotoxicity in cancer cell lines) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

- Methodological Answer :

- Disordered atoms : Apply SHELXL restraints (e.g., DFIX, SIMU) for adamantyl/benzothiazole groups .

- Hydrogen bonding : Use Olex2 or Mercury to model non-classical interactions (e.g., C–H⋯O/S⋯S contacts) .

- Twinned crystals : Apply twin law matrices (e.g., HKLF5 format in SHELXL) .

Q. How to validate computational models (e.g., DFT, MD) against experimental data?

- Methodological Answer :

- Geometric parameters : Compare calculated bond lengths/angles with X-ray data (RMSD < 0.02 Å) .

- Docking vs. crystallography : Align predicted binding poses with co-crystal structures (e.g., PyMOL alignment) .

- Thermodynamic profiles : Correlate MD-derived ΔGbinding with ITC/Kd measurements .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.